molecular formula C14H34GeN2S2 B12733573 2,2'-((Dibutylgermylene)dithio)bis(1-propylamine) CAS No. 91485-95-9

2,2'-((Dibutylgermylene)dithio)bis(1-propylamine)

Cat. No.: B12733573
CAS No.: 91485-95-9
M. Wt: 367.2 g/mol
InChI Key: GHWVCKWOOLNEKO-UHFFFAOYSA-N
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Description

2,2’-((Dibutylgermylene)dithio)bis(1-propylamine): is an organogermanium compound characterized by the presence of germanium, sulfur, and nitrogen atoms within its molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-((Dibutylgermylene)dithio)bis(1-propylamine) typically involves the reaction of dibutylgermanium dichloride with 1-propylamine in the presence of a sulfur source. The reaction conditions often include:

    Solvent: Anhydrous solvents such as tetrahydrofuran (THF) or toluene.

    Temperature: Reactions are usually carried out at elevated temperatures, around 60-80°C.

    Catalysts: Catalysts like triethylamine may be used to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2,2’-((Dibutylgermylene)dithio)bis(1-propylamine) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur species.

    Substitution: The amine groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H₂O₂), m-chloroperoxybenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: N-substituted derivatives.

Scientific Research Applications

2,2’-((Dibutylgermylene)dithio)bis(1-propylamine) has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials and as a precursor for other organogermanium compounds.

Mechanism of Action

The mechanism of action of 2,2’-((Dibutylgermylene)dithio)bis(1-propylamine) involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by:

    Binding to Active Sites: The germanium and sulfur atoms can coordinate with metal ions in enzyme active sites, affecting their activity.

    Redox Reactions: The compound can participate in redox reactions, influencing cellular oxidative stress levels.

Comparison with Similar Compounds

Similar Compounds

    2,2’-((Dibutylgermylene)dithio)bis(ethylamine): Similar structure but with ethylamine instead of propylamine.

    2,2’-Dithiobis(benzothiazole): Contains sulfur and nitrogen atoms but lacks germanium.

Uniqueness

2,2’-((Dibutylgermylene)dithio)bis(1-propylamine) is unique due to the presence of germanium, which imparts distinct chemical properties and potential biological activities not found in similar sulfur-nitrogen compounds.

Properties

CAS No.

91485-95-9

Molecular Formula

C14H34GeN2S2

Molecular Weight

367.2 g/mol

IUPAC Name

2-[1-aminopropan-2-ylsulfanyl(dibutyl)germyl]sulfanylpropan-1-amine

InChI

InChI=1S/C14H34GeN2S2/c1-5-7-9-15(10-8-6-2,18-13(3)11-16)19-14(4)12-17/h13-14H,5-12,16-17H2,1-4H3

InChI Key

GHWVCKWOOLNEKO-UHFFFAOYSA-N

Canonical SMILES

CCCC[Ge](CCCC)(SC(C)CN)SC(C)CN

Origin of Product

United States

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